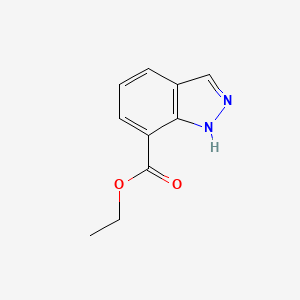

Ethyl 1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFSDWPAJNIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672309 | |

| Record name | Ethyl 1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-74-0 | |

| Record name | 1H-Indazole-7-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Molecules incorporating this motif are not merely synthetic curiosities; they are at the core of numerous approved therapeutics and clinical candidates for treating conditions ranging from cancer to inflammatory disorders.[1] Ethyl 1H-indazole-7-carboxylate (CAS No. 885278-74-0) is a key heterocyclic building block that provides researchers with a strategic entry point into this valuable chemical space. This guide offers a detailed exploration of its chemical properties, synthesis, and reactivity, providing the foundational knowledge necessary for its effective application in drug discovery and development.

Section 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and biological screening. This compound is a stable, solid material under standard laboratory conditions. Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885278-74-0 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Appearance | Solid | N/A |

| Melting Point | 111-113 °C | [2] |

| Boiling Point | 353.9±15.0 °C (Predicted) | [3] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Methanol | General Knowledge |

| pKa | 12.47±0.40 (Predicted) | [4] |

Section 2: Spectroscopic Characterization

Structural verification is paramount in chemical synthesis. The following section details the expected spectroscopic signatures for this compound, providing a basis for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While a publicly available, experimentally verified spectrum for this specific isomer is not readily accessible, a detailed prediction based on established principles of indazole chemistry can be made.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethyl ester group.

-

Indazole Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4, C5, and C6 positions. The proton at C6, being ortho to the electron-withdrawing carboxylate group, would likely appear furthest downfield. The C3 proton will appear as a singlet, often downfield.

-

N-H Proton: A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton on the pyrazole ring. Its chemical shift can be highly dependent on solvent and concentration.

-

Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically δ 4.5-4.0 ppm and δ 1.5-1.0 ppm, respectively), showing the characteristic ethyl group splitting pattern.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data, showing signals for all ten carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the highly deshielded region (δ ~165 ppm) corresponding to the ester carbonyl.

-

Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range. The carbon attached to the ester (C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.

-

Ethyl Ester Carbons: Two signals in the upfield region for the O-CH₂ (δ ~60 ppm) and the CH₃ (δ ~14 ppm) carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ due to the stretching vibration of the indazole N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl of the ethyl ester.

-

C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

-

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region due to the C-O single bond of the ester group.

Section 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.

Synthesis

While multiple routes to the indazole core exist, a common and effective strategy involves the diazotization of an appropriately substituted anthranilic acid derivative, followed by cyclization.[1] This approach offers a reliable pathway to 7-substituted indazoles.

Caption: General synthetic workflow for this compound.

Exemplary Protocol: Synthesis via Diazotization-Cyclization

This protocol is a representative procedure adapted from general methods for indazole synthesis.[1][5]

-

Esterification: Dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl 2-amino-3-methylbenzoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Diazotization: Dissolve the resulting ester in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. This step drives the intramolecular cyclization to form the indazole ring.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Tale of Two Sites

The reactivity of this compound is dominated by two key features: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic carbonyl of the ethyl ester. A critical consideration for synthetic chemists is the regioselectivity of reactions involving the pyrazole nitrogens (N-1 vs. N-2).

N-Alkylation: A Case of Electronic Control

Direct alkylation of the 1H-indazole core often leads to a mixture of N-1 and N-2 substituted products. However, the substitution pattern on the benzene ring plays a decisive role in directing the outcome. A comprehensive study on the N-alkylation of substituted indazoles revealed that the presence of an electron-withdrawing group, such as a methyl carboxylate, at the C-7 position confers excellent N-2 regioselectivity (≥96%).[6][7] This is a powerful and field-proven insight, allowing for the predictable synthesis of N-2 alkylated derivatives. This selectivity is attributed to electronic effects where the C-7 substituent influences the relative nucleophilicity of the two nitrogen atoms.[6][7]

Reactions at the Ester Group

The ethyl ester moiety is susceptible to standard ester transformations:

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding 1H-indazole-7-carboxylic acid.

-

Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by standard amide coupling (e.g., using EDC, HOBt).

Caption: Key reaction pathways for this compound.

Section 4: Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its most prominent application is in the development of kinase inhibitors.

Intermediate for Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[8][9] It is a key mediator in both adaptive and innate immunity, and its aberrant activation is implicated in autoimmune diseases (like rheumatoid arthritis) and B-cell malignancies.[9] Consequently, Syk has emerged as a high-value therapeutic target.

This compound is a documented precursor for the synthesis of novel pyrrolopyrazine derivatives that act as selective Syk inhibitors.[2] The indazole core serves as an effective hinge-binding motif, a common feature in many kinase inhibitors, while the 7-carboxylate position provides a handle for elaboration into more complex structures that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling and storage are essential for ensuring safety.

-

Hazard Identification: While a specific, detailed safety data sheet for this compound is not universally available, related indazole derivatives are often classified as irritants. Users should assume the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity—especially the electronically controlled N-2 selectivity in alkylation reactions—and its proven utility as a precursor to high-value kinase inhibitors make it an indispensable building block. As the demand for novel, selective kinase inhibitors continues to grow, the strategic importance of intermediates like this compound is set to increase, paving the way for the development of next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

- 8. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria | MDPI [mdpi.com]

- 9. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1H-indazole-7-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 1H-indazole-7-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][2] Molecules incorporating this structure are integral to numerous clinically approved drugs, such as the antiemetic Granisetron and the targeted cancer therapeutic Axitinib.[1] this compound, a key functionalized member of this family, serves as a critical building block for the synthesis of more complex and highly specific therapeutic agents. This guide provides a detailed examination of its molecular characteristics, synthesis, and pivotal role in the development of next-generation kinase inhibitors.

Part 1: Core Molecular and Physicochemical Profile

The precise identity and properties of a starting material are fundamental to its successful application in complex synthetic campaigns. This compound is defined by a specific arrangement of atoms that dictates its reactivity and physical behavior.

Key Identifiers

A consistent and unambiguous identification of this compound is crucial for regulatory compliance, procurement, and scientific communication. The core identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 885278-74-0 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 190.20 g/mol | [3][5][7][8] |

| Synonyms | 1H-Indazole-7-carboxylic acid ethyl ester | [3] |

Physicochemical Properties

The physical properties of this compound influence its handling, storage, and reaction kinetics. While specific experimental data for this isomer is not widely published, data from its isomers, such as the 3- and 6-carboxylate variants, provide valuable context on the expected characteristics of this class of compounds.

-

Appearance: Typically a white to off-white solid.

-

Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[5]

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

-

Melting Point: For context, the related isomer Ethyl 1H-indazole-6-carboxylate has a melting point of 125-126°C[9], while Ethyl 1H-indazole-3-carboxylate melts at 133-134°C.[10] The melting point of the 7-carboxylate isomer is expected to be in a similar range.

Part 2: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development, ensuring purity and batch-to-batch consistency.

Synthetic Workflow

The synthesis of indazole derivatives can be achieved through various methods. A common and effective strategy for producing 7-substituted indazoles involves the cyclization of an appropriately substituted ortho-toluidine derivative. The following protocol outlines a representative pathway.

Experimental Protocol: Synthesis of this compound

-

Step 1: Nitrosation of 2-Amino-3-methylbenzoic acid.

-

Dissolve 2-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid at 0-5°C.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt. This intermediate is typically unstable and used directly in the next step. Causality: The diazotization reaction is a classic method for converting an aromatic amine into a diazonium group, which is an excellent leaving group and facilitates the subsequent cyclization.

-

-

Step 2: Reductive Cyclization.

-

Introduce a reducing agent, such as sodium sulfite or tin(II) chloride, to the solution containing the diazonium salt.

-

Gently warm the reaction mixture to promote the intramolecular cyclization, which forms the 1H-indazole-7-carboxylic acid core. Causality: The reducing agent facilitates the cyclization process, leading to the formation of the stable indazole ring system.

-

-

Step 3: Fischer Esterification.

-

Isolate the crude 1H-indazole-7-carboxylic acid.

-

Reflux the acid in an excess of absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Fischer esterification is a reliable and acid-catalyzed reaction that converts the carboxylic acid into its corresponding ethyl ester, yielding the final product.

-

-

Step 4: Purification.

-

Neutralize the reaction mixture and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons on the indazole ring, the ethyl group's quartet and triplet, and the NH proton. The carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound (190.20 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[5][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound.[5] A single, sharp peak indicates a high degree of purity, which is critical for its use in sensitive biological assays and as a precursor in drug synthesis.

Part 3: Application in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Precursor to Spleen Tyrosine Kinase (Syk) Inhibitors

This molecule is specifically noted for its utility in synthesizing pyrrolopyrazine derivatives that act as selective inhibitors of Spleen Tyrosine Kinase (Syk).[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.

-

Mechanism of Action: In immune cells like B-cells and mast cells, antigen binding to receptors activates Syk. This triggers a downstream signaling cascade involving phosphorylation of multiple proteins, leading to cellular activation, proliferation, and the release of inflammatory mediators like cytokines and histamine.

-

Therapeutic Rationale: In autoimmune diseases (e.g., rheumatoid arthritis) and certain B-cell malignancies, this pathway is chronically overactive. By inhibiting Syk, the entire downstream signaling cascade can be blocked, effectively dampening the pathological immune response or halting cancer cell proliferation. The development of selective Syk inhibitors is therefore a major goal in immunology and oncology.

Caption: Syk signaling pathway and point of therapeutic intervention.

A Versatile Building Block

The indazole scaffold is a privileged structure found in a multitude of kinase inhibitors because its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. The ethyl ester group at the 7-position of this compound provides a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides—a common functional group in kinase inhibitors designed to interact with the protein backbone or extend into solvent-exposed regions to improve potency and selectivity.[12][13] This synthetic tractability makes it an invaluable tool for drug development professionals aiming to create libraries of compounds for screening and lead optimization.

Conclusion

This compound is a compound of significant strategic importance. Its well-defined molecular structure and versatile reactivity make it an essential building block for the synthesis of sophisticated drug candidates. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and functional role—particularly as a precursor to potent Syk kinase inhibitors—is crucial for leveraging its full potential in the creation of novel therapies for inflammatory diseases and cancer.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. 885278-74-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 885278-74-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]

- 12. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1H-indazole-7-carboxylate

Introduction

Ethyl 1H-indazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, a known bioisostere of indole, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1] The precise characterization of such intermediates is paramount to ensure the identity, purity, and quality of downstream compounds, forming the bedrock of reproducible scientific research and development.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its structural elucidation and confirmation. The narrative emphasizes the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.3 | br s | - | 1H | N1-H |

| ~8.26 | d | ~0.9 | 1H | H-3 |

| ~8.12 | dd | ~8.1, 1.0 | 1H | H-6 |

| ~8.00 | dd | ~7.1, 1.0 | 1H | H-4 |

| ~7.27 | t | ~7.6 | 1H | H-5 |

| 4.40 | q | 7.1 | 2H | -O-CH₂ -CH₃ |

| 1.38 | t | 7.1 | 3H | -O-CH₂-CH₃ |

Note: The predicted chemical shifts for the aromatic protons are based on the experimental data for the analogous mthis compound hydrochloride.[2]

Interpretation and Causality:

-

Indazole Core Protons: The aromatic region of the spectrum is characteristic of the indazole ring system. The proton at the 3-position (H-3) typically appears as a singlet or a narrow doublet downfield due to the influence of the adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, H-6) exhibit characteristic splitting patterns (doublet of doublets and a triplet) arising from ortho and meta couplings.

-

Ethyl Ester Protons: The ethyl group gives rise to a classic quartet and triplet pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-O-CH₂-CH₃ ) appear as a triplet, coupled to the two methylene protons.

-

N-H Proton: The indazole N-H proton is typically broad and appears at a very downfield chemical shift, often in the range of 10-14 ppm, and its position can be solvent-dependent.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~129.0 | C-5 |

| ~127.0 | C-3a |

| ~122.0 | C-6 |

| ~120.0 | C-4 |

| ~115.0 | C-7 |

| 61.5 | -O-CH₂ -CH₃ |

| 14.5 | -O-CH₂-CH₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and appears at the lowest field, typically around 165 ppm.

-

Aromatic Carbons: The carbons of the indazole ring appear in the aromatic region (110-145 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the electron-withdrawing ester group.

-

Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is deshielded by the oxygen atom, while the methyl carbon (-O-CH₂-CH₃ ) appears at a higher field.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H Stretch (indazole) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (ethyl group) |

| ~1715 | Strong | C=O Stretch (aromatic ester) |

| 1620 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (ester) |

| ~1100 | Strong | Symmetric C-O-C Stretch (ester) |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |

Interpretation and Causality:

-

N-H Stretch: The broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration of the indazole ring, with broadening due to hydrogen bonding.

-

C=O Stretch: A strong, sharp peak around 1715 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the ester carbonyl group. The position is slightly lower than a typical saturated ester due to conjugation with the aromatic ring.

-

C-O Stretches: Aromatic esters typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1250 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1100 cm⁻¹).

-

Aromatic C-H Bends: The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds on the benzene ring, which can be diagnostic of the substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity |

| 190 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₂H₄]⁺ |

| 145 | [M - OCH₂CH₃]⁺ |

| 117 | [M - COOCH₂CH₃]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 190 corresponds to the molecular weight of this compound (C₁₀H₁₀N₂O₂), confirming its elemental composition.

-

Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) to form an acylium ion (m/z 145). Another common fragmentation is the loss of the entire ester group (-COOCH₂CH₃) to give the indazole radical cation (m/z 117). A McLafferty rearrangement can lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 162.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Relationship between spectroscopic methods and structural data.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This detailed characterization is an indispensable component of quality control and regulatory compliance in the synthesis of novel pharmaceutical agents and other high-purity chemical entities. The protocols and interpretive logic presented herein offer a robust framework for scientists engaged in the characterization of heterocyclic compounds.

References

An In-depth Technical Guide on the Crystal Structure and Potential Polymorphism of Ethyl 1H-indazole-7-carboxylate

Abstract

Ethyl 1H-indazole-7-carboxylate is a significant heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] While its molecular structure is well-defined, a comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its effective application in drug development. This guide provides a framework for investigating these aspects, outlining the principles of polymorphism and detailing the experimental and analytical methodologies required for a thorough solid-state characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state chemistry of indazole derivatives and other active pharmaceutical ingredients (APIs).

Introduction: The Significance of Solid-State Properties in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3][4] this compound, with a melting point of 111-113°C, serves as a key intermediate in the synthesis of various therapeutic agents.[5] The physical properties of this and other APIs are dictated by their solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact the physicochemical properties of a drug substance, including its solubility, dissolution rate, bioavailability, stability, and manufacturability.

Undiscovered or poorly characterized polymorphs can lead to unforeseen challenges during drug development and manufacturing, potentially affecting the safety and efficacy of the final product. Therefore, a comprehensive investigation of the polymorphic landscape of a compound like this compound is not merely an academic exercise but a critical component of risk management in pharmaceutical development.

Understanding the Polymorphic Landscape: A Hypothetical Investigation

Given the absence of public-domain studies on the polymorphism of this compound, this guide proposes a systematic approach to a polymorph screen. The goal of such a screen is to identify all accessible crystalline forms of the compound and to determine their thermodynamic relationships.

Crystallization and Polymorph Generation

The first step in a polymorph screen is to subject the compound to a wide range of crystallization conditions to encourage the formation of different solid forms.

Experimental Protocol: Polymorph Screening by Crystallization

-

Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. Examples include:

-

Protic Solvents: Methanol, Ethanol, Isopropanol, Water

-

Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane

-

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated solutions of this compound in the selected solvents at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and crash cooling).

-

Anti-Solvent Addition: Prepare a concentrated solution of the compound and add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.

-

Slurry Experiments: Stir a suspension of the solid in a solvent for an extended period to facilitate conversion to the most stable form at that temperature.

-

-

High-Throughput Screening: Utilize automated platforms to perform a large number of crystallization experiments in parallel, varying solvents, temperatures, and concentrations.

The solid material obtained from each experiment should be isolated and analyzed to determine if a new crystalline form has been produced.

Essential Analytical Techniques for Solid-State Characterization

A combination of analytical techniques is required to identify and characterize polymorphs.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that solid form.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the solid sample to ensure a random orientation of the crystallites.

-

Data Acquisition: Place the sample on the holder of a powder diffractometer and collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides definitive structural information, including the unit cell parameters, space group, and the precise arrangement of molecules in the crystal lattice. This technique is invaluable for unambiguously identifying a new polymorph.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid forms.

-

DSC: Measures the heat flow to or from a sample as a function of temperature. It can detect melting points, solid-solid phase transitions, and desolvation events.

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

-

DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events.

-

TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The TGA curve will show mass loss at specific temperatures if volatile components are present.

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment. Different polymorphs can exhibit distinct spectra due to differences in intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Spectroscopic Analysis

-

FTIR Spectroscopy: Acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectroscopy: Acquire the spectrum using a Raman microscope, focusing the laser on the solid sample.

-

Data Analysis: Compare the spectra of different solid forms, paying close attention to regions corresponding to key functional groups (e.g., N-H stretch, C=O stretch).

Data Interpretation and Thermodynamic Relationships

The data from these techniques must be integrated to build a comprehensive picture of the polymorphic landscape. The thermodynamic relationship between polymorphs (enantiotropic or monotropic) can be determined by considering their melting behavior and transition temperatures.[6]

Workflow for Polymorph Characterization

Caption: Workflow for Polymorph Screening and Characterization.

Conclusion

References

- 1. This compound CAS#: 885278-74-0 [amp.chemicalbook.com]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 885278-74-0 [chemicalbook.com]

- 6. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole core is a privileged scaffold in numerous therapeutic agents, and understanding the chemical behavior of its derivatives is paramount for the design and synthesis of novel drug candidates. This document delves into the stability of the molecule under various conditions and explores its reactivity at the indazole nitrogen, the ester functionality, and the aromatic core. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a practical resource for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This compound is a valuable derivative, offering multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. Notably, it is a useful precursor for the synthesis of pyrrolopyrazine derivatives which have been investigated as selective spleen tyrosine kinase (Syk) inhibitors.

This guide will provide a detailed analysis of the chemical behavior of this compound, focusing on its stability and reactivity profile to empower chemists with the knowledge required for its effective utilization in synthetic campaigns.

Chemical Stability Profile

The stability of this compound is governed by the inherent aromaticity of the indazole ring and the reactivity of the appended ethyl ester.

pH Stability

The indazole ring is generally stable under a range of pH conditions. It is a weak base, with the protonation typically occurring at the N-2 position. The ester functional group, however, is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Conditions: Under strongly acidic conditions and elevated temperatures, the ester can undergo hydrolysis to yield 1H-indazole-7-carboxylic acid. The reaction is typically reversible and requires a large excess of water to be driven to completion.[2][3]

-

Basic Conditions: The ester is readily hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate salt. This reaction is irreversible and is the preferred method for the preparation of 1H-indazole-7-carboxylic acid.[3][4] A general protocol involves treating the ester with an aqueous solution of a base like potassium hydroxide in a miscible solvent such as methanol.[5]

Thermal and Photochemical Stability

Indazole derivatives generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be approached with caution, as with any organic molecule, to prevent decomposition.

Photochemical irradiation of indazoles can lead to interesting rearrangements. Specifically, 1H-indazoles have been shown to convert into benzimidazoles under photochemical conditions.[6][7][8] This transformation is believed to proceed through an excited-state tautomerization to the less stable 2H-indazole, which then undergoes rearrangement.[6] Researchers should be mindful of this potential reactivity when working with this compound under prolonged exposure to UV light.

Stability Towards Oxidizing and Reducing Agents

The indazole ring is relatively robust towards common oxidizing agents. However, strong oxidants should be used with care, as they could potentially lead to degradation of the heterocyclic system.

The stability towards reducing agents depends on the specific reagent and reaction conditions. The ester group can be reduced, as will be discussed in the reactivity section. The indazole ring itself is generally stable to many reducing agents, particularly those used for functional group transformations on substituents.

Reactivity Profile

This compound offers three primary sites for chemical modification: the N-H of the pyrazole ring, the ethyl carboxylate group, and the aromatic ring system.

Reactions at the Indazole Nitrogen (N-H)

The nitrogen atom of the indazole ring is nucleophilic and readily undergoes alkylation and arylation. A key consideration in these reactions is the regioselectivity, as substitution can occur at either the N-1 or N-2 position.

The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 isomers. The regiochemical outcome is influenced by several factors, including the steric and electronic nature of substituents on the indazole ring, the choice of base, and the solvent.[9][10]

For indazoles bearing an electron-withdrawing substituent at the C-7 position, such as a carboxylate group, N-alkylation shows a strong preference for the N-2 position.[9][10][11] This is attributed to both steric hindrance at the N-1 position by the adjacent C-7 substituent and the electronic effect of the substituent influencing the nucleophilicity of the two nitrogen atoms. Studies on mthis compound have shown excellent N-2 regioselectivity (≥ 96%) when using sodium hydride as a base in tetrahydrofuran.[9][10][11]

Experimental Protocol: N-Alkylation of this compound (Predicted)

This protocol is based on established procedures for similar indazole derivatives.[9][10]

-

Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) portionwise at 0 °C.

-

Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-2 alkylated product.

Logical Workflow for N-Alkylation

Caption: Workflow for the N-2 selective alkylation of this compound.

Reactions of the Ethyl Carboxylate Group

The ester functionality at the C-7 position is a versatile handle for further synthetic transformations.

As previously mentioned, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis is generally the most efficient method.

Experimental Protocol: Hydrolysis of this compound to 1H-Indazole-7-carboxylic acid

This protocol is adapted from a procedure for the methyl ester.[5]

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.

-

Saponification: Add an excess of a base, such as potassium hydroxide (e.g., 2-3 equivalents), to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1H-indazole-7-carboxylic acid.

The ester can be reduced to the corresponding primary alcohol, (1H-indazol-7-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of this compound (General Procedure)

This is a general procedure for ester reduction with LAH.[12][13][14]

-

Preparation: To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filtration: Stir the resulting granular precipitate for a period, then filter it off and wash thoroughly with the reaction solvent.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by crystallization or column chromatography.

Data Summary Table: Reactivity of the Ester Group

| Reaction | Reagents | Product |

| Hydrolysis | KOH, MeOH/H₂O | 1H-Indazole-7-carboxylic acid |

| Reduction | LiAlH₄, THF | (1H-Indazol-7-yl)methanol |

Reactions on the Aromatic Ring

The indazole ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic nature of the heterocyclic ring.

In general, electrophilic substitution on the 1H-indazole ring occurs preferentially at the C-3 position, which is the most electron-rich carbon. The presence of the deactivating carboxylate group at C-7 is expected to further disfavor substitution on the benzene ring and reinforce the preference for substitution at C-3.[15][16] Common electrophilic substitution reactions include halogenation and nitration.

Logical Relationship for Electrophilic Substitution

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 6. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical Conversion of Indazoles into Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.ucc.ie [research.ucc.ie]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Khan Academy [khanacademy.org]

- 15. Electrophilic substitution | chemistry | Britannica [britannica.com]

- 16. youtube.com [youtube.com]

A-Z Guide to Tautomerism in Ethyl 1H-indazole-7-carboxylate: An In-depth Technical Guide for Drug Development Professionals

Abstract

Indazole scaffolds are a cornerstone in modern medicinal chemistry, yet their inherent tautomerism presents both challenges and opportunities in drug design. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of Ethyl 1H-indazole-7-carboxylate, a key building block for various therapeutic agents. We delve into the fundamental principles governing indazole tautomerism, the specific influence of the 7-carboxylate substituent, and the critical implications for drug development. This document outlines a multi-faceted approach, integrating advanced spectroscopic techniques and computational modeling, to definitively characterize and quantify tautomeric populations. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations are provided to equip researchers with a robust, self-validating system for tautomer analysis. The insights herein are designed to empower scientists to harness tautomerism, leading to the development of safer, more effective, and patentably distinct molecular entities.

The Fundamental Principle: Annular Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, exists as two primary annular tautomers: the 1H- and 2H-forms.[1][2][3] This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The benzenoid 1H-tautomer is generally the more thermodynamically stable form in most solvents and in the solid state compared to the quinonoid 2H-tautomer.[1][2][4][5] The energy difference is typically cited to be around 2.3-3.6 kcal/mol in favor of the 1H form.[4][5]

However, this equilibrium is not static. It can be significantly influenced by a variety of factors:

-

Substituent Effects: The electronic nature (electron-donating vs. electron-withdrawing) and position of substituents on the ring can alter the relative stability of the tautomers.[6]

-

Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over the other through hydrogen bonding and dipole interactions.[7]

-

pH: The acidity or basicity of the medium affects the protonation state of the indazole ring, thereby influencing the tautomeric preference.[8]

-

Temperature: Changes in temperature can shift the equilibrium, providing thermodynamic insights into the system.

Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.[3]

The Role of the 7-Carboxylate Group in this compound

In our target molecule, the ethyl carboxylate group at the C7 position introduces a significant electronic perturbation. As an electron-withdrawing group, it is expected to influence the electron density distribution across the bicyclic system. Theoretical studies and experimental data on substituted indazoles suggest that electron-withdrawing groups can modulate the energy difference between the 1H and 2H tautomers.[6] While the 1H-form is still generally favored, the presence of the 7-carboxylate may increase the population of the 2H-tautomer in solution compared to the unsubstituted parent indazole. The potential for intramolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the ester could further stabilize the 1H form, making a comprehensive analysis essential.

Diagram 1: Tautomeric Equilibrium

The core of our investigation is the dynamic equilibrium between the 1H- and 2H-tautomers of ethyl indazole-7-carboxylate.

Caption: Prototropic equilibrium of Ethyl indazole-7-carboxylate.

A Multi-Pronged Approach to Tautomer Characterization

No single technique can fully elucidate a tautomeric system. We advocate for an integrated workflow that combines experimental evidence from both the solution and solid states with theoretical calculations for a self-validating, comprehensive understanding.

Diagram 2: Integrated Workflow for Tautomer Analysis

This workflow illustrates the synergistic relationship between computational and experimental techniques.

Caption: Integrated workflow for tautomer analysis.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution State View

NMR is the most powerful tool for studying tautomeric equilibria in solution.[9] Key nuclei (¹H, ¹³C, and ¹⁵N) exhibit distinct chemical shifts depending on the proton's location.[10][11]

Core Principle: The chemical environment of the pyrazole ring atoms differs significantly between the 1H- and 2H-tautomers. For instance, the chemical shift of C3a and C7a are particularly sensitive to the tautomeric form.[12] By carefully acquiring and integrating spectra, the relative populations of each tautomer in a given solvent can be determined.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Use of aprotic solvents is critical to avoid H/D exchange that can complicate interpretation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

-

Analysis:

-

Identify distinct sets of signals corresponding to the 1H and 2H tautomers. The N-H proton signal is often broad and can be a key indicator, though its position is highly solvent-dependent.

-

Focus on well-resolved aromatic protons that show clear separation between tautomeric forms (e.g., H3, H4, H5, H6).

-

Integrate the area under the curves for a pair of corresponding, non-overlapping signals from the 1H and 2H forms.

-

Calculate the tautomeric ratio (KT = [2H-form] / [1H-form]) from the integral ratio.

-

| Nucleus | 1H-Tautomer (Expected) | 2H-Tautomer (Expected) | Rationale for Distinction |

| ¹H (H3) | Singlet, downfield | Singlet, shifted relative to 1H | Altered electron density at C3 |

| ¹³C (C3a) | Shielded | Deshielded | Significant change in electronic environment adjacent to N1/N2 |

| ¹³C (C7a) | Deshielded | Shielded | Significant change in electronic environment adjacent to N1/N2 |

| ¹⁵N (N1) | Pyrrole-like environment | Pyridine-like environment | Direct change from N-H to N=C character |

| ¹⁵N (N2) | Pyridine-like environment | Pyrrole-like environment | Direct change from N=C to N-H character |

| Table 1: Expected NMR Spectroscopic Differences Between Indazole Tautomers. |

Single-Crystal X-ray Crystallography: The Solid-State Anchor

X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[13] This technique is the gold standard for determining which tautomer is present in the crystal lattice.[14][15][16]

Core Principle: By diffracting X-rays off a single crystal, one can determine the precise three-dimensional coordinates of every atom in the molecule. This allows for the direct visualization of the proton's location on either N1 or N2, confirming the dominant (and often exclusive) tautomer in the solid phase.

Step-by-Step Experimental Workflow:

-

Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step. Techniques include:

-

Slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture).

-

Vapor diffusion by placing a solution of the compound in a small vial inside a larger jar containing a solvent in which the compound is less soluble (the "anti-solvent").

-

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure will clearly show the position of the N-H proton, confirming the tautomeric form.[13]

Computational Modeling: Predicting Stability and Corroborating Data

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative thermodynamic stabilities of tautomers.[17][18] These calculations can corroborate experimental findings and provide insights into gas-phase behavior and solvent effects.

Core Principle: DFT methods calculate the electronic energy of a molecule. By optimizing the geometry and calculating the energy of both the 1H- and 2H-tautomers, one can predict which is more stable and by how much. Including a solvent model (e.g., Polarizable Continuum Model - PCM) can simulate the effects of the solution environment.

Step-by-Step Computational Workflow:

-

Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This should be done for both the gas phase and in a solvent continuum model (e.g., DMSO, Chloroform).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Comparison: Compare the final electronic energies (including ZPVE correction) of the two tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable form. The energy difference (ΔE) can be used to estimate the equilibrium constant.

Implications for Drug Development

The precise tautomeric form of an active pharmaceutical ingredient (API) is not an academic curiosity; it is a critical determinant of its therapeutic success.

-

Receptor Binding: Tautomers have different shapes and hydrogen bonding patterns (donor/acceptor sites). One tautomer may bind to a biological target with high affinity while the other is inactive.

-

ADME Properties: Physicochemical properties like pKa, lipophilicity (logP), and solubility are tautomer-dependent.[8] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Stability: The reactivity and degradation pathways can differ between tautomers, impacting shelf-life and formulation strategies.

-

Intellectual Property: It is crucial to characterize all accessible tautomeric forms of a new chemical entity and, where possible, include them in patent claims to ensure comprehensive intellectual property protection.

Conclusion

The tautomerism of this compound is a complex but manageable phenomenon. By employing the integrated workflow of high-field NMR, single-crystal X-ray diffraction, and DFT calculations, researchers can achieve a definitive understanding of the tautomeric landscape. This knowledge is not merely fundamental but is directly applicable to the rational design of indazole-based drugs, enabling the optimization of target engagement, ADME properties, and the creation of robust intellectual property. This guide provides the necessary theoretical grounding and practical protocols to empower drug development professionals to confidently navigate and leverage the science of tautomerism.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 1H-indazole-7-carboxylate: A Versatile Scaffold for the Development of Biologically Active Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This guide focuses on Ethyl 1H-indazole-7-carboxylate, a key derivative that serves as a versatile starting material for synthesizing novel therapeutic agents. While direct biological data on this specific ester is limited, its strategic functional groups—the reactive ester at the 7-position and the nucleophilic nitrogen atoms of the pyrazole ring—make it an ideal platform for chemical exploration. This document provides a comprehensive overview of the synthetic strategies to functionalize this core, explores the major therapeutic avenues of its potential derivatives—anticancer, anti-inflammatory, and antimicrobial—and details the experimental protocols necessary to validate these activities. By synthesizing data from the broader class of indazole derivatives, this guide aims to empower researchers to unlock the full therapeutic potential of the this compound scaffold.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in drug discovery.[3] This scaffold is present in multiple approved therapeutic agents, such as the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[4][5][6] The success of these drugs underscores the value of the indazole core as a pharmacophore that can effectively interact with various biological targets.

The broad biological activities attributed to indazole derivatives are extensive and well-documented, including:

-

Anticancer Activity: Primarily through the inhibition of protein kinases crucial for tumor growth and angiogenesis, such as VEGFR, PDGFR, and Aurora kinases.[7][8][9][10]

-

Anti-inflammatory Effects: Achieved by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[11][12][13]

-

Antimicrobial Properties: Demonstrating efficacy against a range of bacterial and fungal pathogens, offering a potential framework for developing new anti-infective agents.[14][15][16]

The versatility of the indazole ring system, particularly its capacity for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" for generating libraries of novel drug candidates.[2]

Synthesis and Functionalization of the this compound Core

The strategic importance of this compound lies in its potential for derivatization. The ester group at position C7 and the nitrogen atoms at N1 and N2 are prime locations for chemical modification, enabling the synthesis of diverse compound libraries.

Rationale for Functionalization:

-

Amide Coupling at C7: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid.[17] This carboxylic acid is a critical intermediate for forming amide bonds with a wide array of amines. This approach is a cornerstone of medicinal chemistry, as the amide bond is stable and the diversity of available amines allows for systematic exploration of structure-activity relationships (SAR).

-

N-Alkylation/Arylation: The N1 and N2 positions of the indazole ring can be selectively alkylated or arylated.[2] These modifications significantly impact the molecule's three-dimensional shape, solubility, and hydrogen-bonding capabilities, which are crucial for target engagement and pharmacokinetic properties.

The diagram below illustrates the primary pathways for functionalizing the core scaffold, providing a logical workflow for generating novel derivatives.

Caption: Synthetic functionalization workflow for this compound.

Anticancer Potential: Targeting Kinase Signaling

Many of the most successful indazole-based drugs are kinase inhibitors.[7] By modifying the this compound scaffold, novel compounds can be designed to target kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[18][19]

Mechanism of Action: Indazole derivatives often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. This interaction blocks the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that control cell proliferation, survival, and angiogenesis.[10] Derivatives synthesized from the 7-carboxylate core, particularly amides, can introduce crucial hydrogen bond donors and acceptors and occupy hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.[8][20]

Caption: Simplified pathway of kinase inhibition by indazole derivatives.

Data Presentation: Antiproliferative Activity of Representative Indazole Derivatives

The following table summarizes the in vitro anticancer activity of various indazole derivatives from published literature to serve as a benchmark for newly synthesized compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2f | 4T1 (Breast) | 0.23 | [21] |

| Derivative 2f | A549 (Lung) | 1.15 | [21] |

| Derivative 13a | A549 (Lung) | 0.012 | [22] |

| Derivative 13b | MCF7 (Breast) | 0.010 | [22] |

| Compound M6 | S. aureus | 3.90 | [23] |

| Compound 9u | FGFR1 (Enzyme) | 0.0033 | [24] |

Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity

This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.[25][26]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[27] Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in numerous diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11][13]

Derivatives of this compound can be designed to mimic the structures of known COX inhibitors or to interfere with cytokine signaling pathways.

Data Presentation: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [11] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [11] |

| 6-Nitroindazole | COX-2 Inhibition | 18.51 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[28][29][30]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling).[30][31] The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and involves COX enzymes. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-